2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate
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Overview
Description
2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-[2-(Acryloyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield dodecanoic acid and 2-[2-(Acryloyloxy)ethoxy]ethanol.
Polymerization: The acryloyloxy group can participate in free radical polymerization to form cross-linked polymer networks.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-[2-(Acryloyloxy)ethoxy]ethanol.
Scientific Research Applications
2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate has been studied for its applications in various scientific fields:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Potential use in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable polymeric networks.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate primarily involves its ability to undergo polymerization. The acryloyloxy group can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymer chains can interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Acryloyloxy)ethoxy]ethyl laurate
- 2-[2-(Acryloyloxy)ethoxy]ethyl palmitate
Uniqueness
2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate is unique due to its specific chain length and the presence of both ester and ether functional groups. This combination allows for versatile applications in polymer chemistry and materials science, distinguishing it from other similar compounds.
Properties
CAS No. |
61708-51-8 |
---|---|
Molecular Formula |
C19H34O5 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl dodecanoate |
InChI |
InChI=1S/C19H34O5/c1-3-5-6-7-8-9-10-11-12-13-19(21)24-17-15-22-14-16-23-18(20)4-2/h4H,2-3,5-17H2,1H3 |
InChI Key |
VDCHTEMAFWYUFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
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